3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine is a boronate ester-containing heterocyclic compound featuring a pyridine ring linked to an imidazole moiety, with a pinacol boronate group at the 4-position of the imidazole. This structure combines the electron-deficient nature of pyridine and imidazole with the reactivity of the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or complex organic frameworks . The compound’s applications span pharmaceuticals, materials science, and agrochemicals, where its stability and compatibility with transition-metal catalysts are critical .
Properties
Molecular Formula |
C14H18BN3O2 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]pyridine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-9-18(10-17-12)11-6-5-7-16-8-11/h5-10H,1-4H3 |
InChI Key |
RXCGTXBUVUCTDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and as a potential drug candidate.
Medicine: Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The pyridine and imidazole rings contribute to the compound’s ability to coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrazole vs. Imidazole Derivatives
The compound 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine () replaces the imidazole ring with pyrazole. Key differences include:
- Hydrogen Bonding : Imidazole can participate in hydrogen bonding via its NH group, which pyrazole lacks. This may influence solubility or intermolecular interactions in catalytic systems.
| Property | Imidazole Derivative (Target) | Pyrazole Derivative () |
|---|---|---|
| Heterocycle Type | 1H-imidazole | 1H-pyrazole |
| Boronate Position | 4-position | 4-position |
| Hydrogen Bonding Capability | Yes (NH group) | No |
Fused vs. Non-fused Systems
Compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine () feature fused imidazo-pyridazine rings. Fused systems exhibit extended π-conjugation, enhancing stability and electronic delocalization. This contrasts with the target compound’s non-fused imidazole-pyridine structure, which offers greater flexibility for functionalization .
Substituent Position and Linker Variations
Direct Boronation on Pyridine
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () lacks the imidazole linker, with the boronate directly attached to pyridine.
| Property | Target Compound | Direct Boronate () |
|---|---|---|
| Boronate Attachment | Via imidazole linker | Directly on pyridine |
| Steric Hindrance | Higher | Lower |
| Hydrolytic Stability | Likely enhanced | Moderate |
Hydrogenated Derivatives
Tetrahydroimidazo[1,2-a]pyridine derivatives () feature saturated rings, reducing aromaticity and increasing solubility in polar solvents. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () has a melting point of 243–245°C, higher than typical aromatic analogues due to crystalline packing effects .
Reactivity in Cross-Coupling Reactions
The target compound’s imidazole-pyridine scaffold may modulate electronic effects during Suzuki-Miyaura coupling. In contrast, fused systems (e.g., imidazo[1,2-b]pyridazine) may exhibit faster oxidative addition due to extended conjugation .
Data Tables
Table 1: Structural Comparison of Boronate-Containing Heterocycles
Biological Activity
The compound 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine , often referred to as a pyridine derivative containing a dioxaborolane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 205.06 g/mol. The compound features a pyridine ring substituted with an imidazole group and a dioxaborolane unit. Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing both imidazole and pyridine structures exhibit diverse biological activities. The specific compound has shown promise in various pharmacological contexts.
Antiparasitic Activity
A study explored the structure-property optimization of imidazopyridines for antiparasitic activity against Leishmania species. The results indicated that modifications at the 3-position of the imidazopyridine significantly influenced biological activity. For example:
| Compound ID | pEC50 (μM) | Selectivity Index | Aqueous Solubility (μM) |
|---|---|---|---|
| 3a | 5.4 | 16 | 8 |
| 3s | 5.3 | 6 | 32 |
| 3t | 5.1 | 4 | 0.8 |
This table illustrates that while some derivatives maintained good potency and selectivity, others exhibited reduced solubility and selectivity, impacting their therapeutic potential .
Metabolic Stability
The metabolic stability of the compound was assessed using human liver microsomes. It was classified as moderate in terms of stability; however, it demonstrated high metabolic clearance in rat hepatocytes. These findings suggest that while the compound has potential therapeutic applications, its metabolic profile may require further optimization to enhance efficacy and reduce toxicity .
Case Studies
In a recent investigation, researchers synthesized a series of derivatives based on the parent structure to evaluate their biological profiles. Notably:
- Compound 4n was advanced into pharmacokinetic studies due to its favorable balance of potency (pEC50: 6.1) and selectivity (SI: 10-fold). However, it did not meet the criteria for progression into in vivo efficacy studies due to low free plasma concentration .
Inhibition Studies
Further profiling revealed that some derivatives exhibited moderate inhibition of key cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:
| CYP Isoform | Inhibition Concentration (μM) |
|---|---|
| CYP1A2 | 0.59 |
| CYP2D6 | 1.5 |
| CYP3A4 | 1.6 |
These results underscore the importance of evaluating drug-drug interactions when considering these compounds for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
